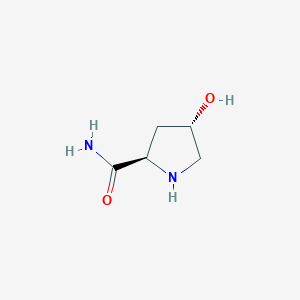

(2R,4S)-4-hydroxypyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-4-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSXAYGYRGXDSQ-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2r,4s 4 Hydroxypyrrolidine 2 Carboxamide

Established Synthetic Routes to (2R,4S)-4-hydroxypyrrolidine-2-carboxamide and Related Structures

The synthesis of highly functionalized pyrrolidines with specific stereochemistry, such as the cis-relationship between the C2 and C4 substituents found in the (2R,4S) isomer, requires precise control over reaction conditions and intermediates. Methodologies often begin from readily available chiral precursors or employ sophisticated asymmetric catalytic systems.

Diastereoselective Synthesis Approaches

Diastereoselective strategies are crucial for establishing the desired relative stereochemistry on the pyrrolidine (B122466) ring. A common and effective approach involves the stereochemical inversion of the more abundant trans-4-hydroxyproline derivatives.

One of the most reliable methods to achieve the cis-configuration is through a Mitsunobu reaction on a suitably protected trans-4-hydroxyproline. nih.gov This reaction proceeds via an SN2 mechanism, leading to a complete inversion of stereochemistry at the C4 position. For instance, N-protected (2S,4R)-4-hydroxyproline can be converted to its (2S,4S) cis-isomer. researchgate.net This principle is broadly applicable for accessing the desired (2R,4S) configuration from the corresponding (2R,4R) precursor.

Another powerful diastereoselective method is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. nih.gov This approach allows for the construction of densely substituted pyrrolidines with high levels of diastereoselectivity, capable of generating up to four stereogenic centers in a single step. nih.gov The stereochemistry is often directed by the chiral sulfinyl group, which can induce a specific absolute configuration in the final pyrrolidine ring. nih.gov

Furthermore, the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can proceed with excellent diastereoselectivity. unirioja.es The initial reduction of a substituent on the pyrrole ring can create a stereocenter that directs the subsequent hydrogenation of the ring itself, delivering hydrogen from a single face of the molecule.

The following table summarizes key diastereoselective approaches to related cis-4-hydroxypyrrolidine structures.

| Starting Material | Key Transformation | Reagents/Conditions | Product Stereochemistry | Ref |

| N-Boc-(2R,4R)-4-hydroxyproline | Mitsunobu Reaction | PPh₃, DIAD, RCO₂H | (2R,4S) | nih.govresearchgate.net |

| Chiral N-tert-butanesulfinylimine | [3+2] Cycloaddition | Azomethine ylide, Ag₂CO₃ | (2S,3R,4S,5R) | nih.gov |

| Substituted Pyrrole | Catalytic Hydrogenation | Rhodium-on-alumina, H₂ | Single diastereomer | unirioja.es |

Enantioselective Synthesis Strategies

Enantioselective synthesis of this compound often relies on substrate-controlled approaches, where the chirality is derived from an enantiomerically pure starting material. Naturally occurring amino acids are common chiral pool starting materials.

For example, L-serine can be used to synthesize highly substituted, sterically congested all-cis pyrrolidine derivatives. acs.org The synthesis proceeds through a hemiaminal intermediate which is converted to the fully substituted pyrrolidine via a tandem Wittig-Michael reaction, with the stereochemistry being carefully controlled throughout the sequence. acs.org

Another strategy involves starting with a chiral building block like (S)-malimide. arkat-usa.org A concise, enantioselective total synthesis of a related γ-lactam, (4S,5S)-4-hydroxy-5-octylpyrrolidin-2-one, was achieved through a sequence involving a regioselective Grignard addition and a diastereoselective catalytic hydrogenation of an enamide intermediate. arkat-usa.org

Catalyst-controlled asymmetric synthesis provides an alternative route. Chiral phosphines derived from trans-4-hydroxy-L-proline have been developed as catalysts for the enantioselective [3+2] annulation of allenes with imines to produce enantiomerically enriched pyrrolines. nih.gov These rigid, bicyclic phosphine catalysts can function as pseudoenantiomers, providing access to either enantiomer of the product with high selectivity. nih.gov

Key Reaction Steps: Ring Closure, Aldol (B89426) Addition, and Intramolecular Reductive Amination

The construction of the pyrrolidine ring is the cornerstone of these synthetic strategies, with several key reaction types being commonly employed.

Ring Closure of Epoxide Intermediates: A highly effective method for forming the 4-hydroxypyrrolidine core involves the intramolecular ring-opening of an epoxide. A concise synthesis of cis-(2R,4R)- and (2S,4S)-4-hydroxyprolines has been developed from enantiomerically pure epichlorohydrin. researchgate.net The key step is a 5-exo-tet ring closure, where an amine nucleophile attacks a chiral epoxide. This cyclization is highly diastereoselective, controlled by a tightly bound chelation transition state. researchgate.net This strategy ensures the desired cis stereochemistry between the newly formed hydroxyl group and the substituent at C2. researchgate.netrsc.org

Aldol Addition: The aldol reaction is fundamental for creating the β-hydroxy carbonyl moiety that is characteristic of the target structure. Proline and its derivatives, including hydroxyprolines, are well-known organocatalysts for asymmetric aldol reactions. mdpi.com The reaction proceeds through an enamine intermediate formed between the catalyst and a donor ketone (e.g., acetone). This enamine then attacks an aldehyde acceptor, with the stereochemistry being controlled by a highly organized transition state where the carboxylic acid of the catalyst plays a key role. mdpi.com The resulting β-hydroxyketone is a versatile intermediate that can be further elaborated and cyclized to form the hydroxypyrrolidine ring.

Intramolecular Reductive Amination: This reaction provides a direct method for forming cyclic amines from acyclic precursors containing both an amine and a carbonyl group (or a precursor thereof). For instance, an amino ketone or amino aldehyde can be cyclized in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form the pyrrolidine ring. frontiersin.org This method is often used in the final ring-forming step due to its mild conditions and high efficiency.

Functionalization and Derivatization Strategies of the this compound Core

Once the core structure is synthesized, the hydroxyl and carboxamide groups offer versatile handles for further modification, allowing for the creation of diverse chemical libraries for various applications.

Modifications at the Hydroxyl Group

The secondary alcohol at the C4 position can be readily transformed through oxidation or substitution reactions.

Oxidation: The hydroxyl group can be oxidized to a ketone, providing a 4-oxopyrrolidine derivative. This transformation is commonly achieved using reagents such as Dess-Martin periodinane or under Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). unirioja.es Another efficient method is TEMPO-catalyzed oxidation, which is often used for its mild conditions, particularly on N-protected substrates like N-Boc-4-hydroxyproline. nih.gov These 4-keto intermediates are valuable for introducing further diversity, for example, through subsequent reduction to the trans-alcohol or via reactions at the C3 position through enolate formation. nih.gov

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a wide range of nucleophiles in an SN2 reaction. researchgate.net This approach allows for the stereospecific introduction of functionalities such as halides (Br⁻, Cl⁻) or azide (N₃⁻). researchgate.net The resulting 4-azido derivative can be reduced to a 4-aminopyrrolidine, introducing a new primary amine. As previously mentioned, the Mitsunobu reaction also serves as a powerful substitution method to invert the stereocenter by displacing the hydroxyl group with a carboxylate nucleophile. nih.gov

Transformations of the Carboxamide Functionality

The primary carboxamide at the C2 position is a robust functional group that can also be converted into other important functionalities, such as amines or nitriles.

Reduction: The carboxamide can be reduced to a primary amine, yielding a 2-(aminomethyl)pyrrolidine derivative. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. nih.gov This reduction is highly effective and importantly, it proceeds while maintaining the optical purity of the stereocenters on the pyrrolidine ring. nih.gov

Dehydration: The primary carboxamide can be dehydrated to form a nitrile (cyanopyrrolidine). This transformation can be accomplished using a variety of modern dehydrating agents under mild conditions. Reagents such as trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of an amine base, or phosphorus-based reagents like benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), are highly effective. organic-chemistry.orgnih.gov This conversion provides access to a different class of derivatives with the nitrile group serving as a versatile precursor for other functionalities like tetrazoles or carboxylic acids (via hydrolysis).

The following table summarizes common transformations for the core functional groups.

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group | Ref |

| C4-Hydroxyl | Oxidation | TEMPO, NaOCl | C4-Ketone | nih.gov |

| C4-Hydroxyl | Substitution (SN2) | 1. MsCl, Et₃N; 2. NaN₃ | C4-Azide | researchgate.net |

| C2-Carboxamide | Reduction | LiAlH₄, THF | C2-Aminomethyl | nih.gov |

| C2-Carboxamide | Dehydration | (CF₃SO₂)₂O, Et₃N | C2-Nitrile | organic-chemistry.org |

N-Substitution and Amine Protection Strategies (e.g., Boc-protection)

The introduction of a substituent at the nitrogen atom of the pyrrolidine ring is a key strategy for modifying the physicochemical properties and biological activity of this compound analogs. This is often preceded by the installation of a protecting group to prevent unwanted side reactions.

One of the most prevalent methods for the protection of the pyrrolidine nitrogen is the introduction of the tert-butoxycarbonyl (Boc) group. This is typically achieved through the reaction of the parent compound with di-tert-butyl dicarbonate (Boc₂O). The reaction is generally carried out in a suitable solvent system, such as a mixture of tetrahydrofuran and water, and often in the presence of a base to neutralize the acidic byproduct.

For instance, in the synthesis of a related compound, (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid, the corresponding hydrochloride salt was first neutralized with an aqueous solution of sodium hydroxide. Subsequently, the addition of di-tert-butyl dicarbonate to the reaction mixture at room temperature resulted in the formation of the N-Boc protected product in good yield. While this example pertains to the carboxylic acid analog, the fundamental principle of the reaction is directly applicable to the carboxamide derivative.

The general reaction conditions for the Boc-protection of similar pyrrolidine scaffolds are summarized in the table below.

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Tetrahydrofuran/Water | Room Temperature | ~78% |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temperature | High |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | Room Temperature | Good |

Further N-substitution reactions can be performed once the pyrrolidine nitrogen is protected or on the unprotected amine under specific conditions. These substitutions can include alkylation, acylation, and sulfonylation, leading to a wide array of functionalized derivatives. For example, reductive amination is a common method for introducing alkyl groups onto the nitrogen.

The choice of protecting group and the specific reaction conditions for N-substitution are crucial for the successful synthesis of desired this compound derivatives. The Boc group remains a popular choice due to its stability under various reaction conditions and the relative ease of its subsequent removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Advanced Spectroscopic and Stereochemical Characterization of 2r,4s 4 Hydroxypyrrolidine 2 Carboxamide

Stereochemical Purity Analysis

The stereochemical integrity of (2R,4S)-4-hydroxypyrrolidine-2-carboxamide is crucial for its intended applications. The analysis of its stereochemical purity involves the determination of the enantiomeric and diastereomeric excess.

The chiral purity of this compound can be effectively determined using chiral High-Performance Liquid Chromatography (HPLC). This technique separates stereoisomers by utilizing a chiral stationary phase (CSP) that interacts differently with each isomer. For proline derivatives, polysaccharide-based CSPs are often employed.

A typical method would involve dissolving the sample in a suitable mobile phase, such as a mixture of hexane and ethanol, and injecting it into the HPLC system. The separation of the (2R,4S) isomer from its potential stereoisomeric impurities—(2S,4R), (2R,4R), and (2S,4S)—would be achieved due to the differential interactions with the chiral stationary phase. The retention time of each isomer would be unique, allowing for their identification and quantification. The enantiomeric and diastereomeric excess can then be calculated from the relative peak areas in the chromatogram.

Table 1: Representative Chiral HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | Chiralpak AD-H or similar polysaccharide-based column |

| Mobile Phase | Hexane:Ethanol with 0.1% Diethylamine (for basic compounds) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Table 2: Expected Optical Rotation Data

| Compound | Specific Rotation [α]D | Conditions |

| (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | Expected to be the opposite of the (2S,4R) isomer | c = 1, H2O |

| (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | -76.0° | c = 1, H2O |

It is anticipated that this compound would exhibit a positive specific rotation of a similar magnitude to the negative value of its enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁵N NMR would be instrumental in confirming its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for each proton in the molecule. The chemical shifts and coupling constants would be characteristic of the pyrrolidine (B122466) ring structure and the presence of the hydroxyl and carboxamide groups.

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would confirm the presence of the carbonyl carbon of the amide, the two carbons bearing the hydroxyl and carboxamide groups, and the other two carbons of the pyrrolidine ring.

¹⁵N NMR: Nitrogen-15 NMR, although less common, could provide valuable information about the electronic environment of the two nitrogen atoms—one in the pyrrolidine ring and one in the amide group.

Variable Temperature NMR: This technique could be employed to study the conformational dynamics of the five-membered pyrrolidine ring, which can exist in various puckered conformations.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~4.0 | ~60 |

| C3-H₂ | ~2.0-2.2 | ~38 |

| C4-H | ~4.5 | ~70 |

| C5-H₂ | ~3.2-3.4 | ~55 |

| C=O | - | ~175 |

| NH₂ | ~7.0 and 7.5 (broad singlets) | - |

| NH | ~2.5 (broad singlet) | - |

| OH | ~3.0 (broad singlet) | - |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mass spectrometry would be at m/z 131.08.

Fragmentation analysis in tandem mass spectrometry (MS/MS) would provide further structural confirmation. Proline derivatives are known to exhibit characteristic fragmentation patterns, often involving the loss of the carboxamide group and subsequent ring fragmentation nih.gov. The presence of the hydroxyl group would also influence the fragmentation pathways.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 131.08 |

| [M+Na]⁺ | 153.06 |

| [M-NH₃+H]⁺ | 114.05 |

| [M-H₂O+H]⁺ | 113.07 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, and C=O functional groups.

The presence of a broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group and the N-H stretching of the secondary amine in the ring and the primary amide. The C=O stretching of the amide group (Amide I band) would be observed around 1650 cm⁻¹. The N-H bending of the primary amide (Amide II band) would appear around 1620 cm⁻¹.

Table 5: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3400-3200 (broad) |

| N-H (amine & amide) | Stretching | 3400-3200 (broad) |

| C-H (alkane) | Stretching | 2960-2850 |

| C=O (amide) | Stretching (Amide I) | ~1650 |

| N-H (amide) | Bending (Amide II) | ~1620 |

| C-N | Stretching | 1250-1020 |

| C-O | Stretching | 1260-1000 |

Applications of 2r,4s 4 Hydroxypyrrolidine 2 Carboxamide in Chemical Biology and Drug Discovery

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential intermediates in the synthesis of pharmaceuticals and natural products, as biological targets are chiral and their interactions often require a strict match of stereochemistry. The (2R,4S)-4-hydroxypyrrolidine scaffold, from which the carboxamide is derived, is a key chiral building block due to its defined stereocenters. Its use ensures the stereochemical integrity of the final product, which is critical for therapeutic efficacy and selectivity.

The 4-hydroxyproline (B1632879) core is a versatile precursor for a wide range of biologically active compounds. Derivatives of L-Hydroxyproline, a stereoisomer of the parent compound, are utilized as building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) designed to treat conditions such as Hepatitis C, diabetes, and high blood pressure. evonik.com The unique stereochemistry and hydroxyl functional group of hydroxyproline (B1673980) derivatives provide exceptional versatility for the downstream synthesis of pharmaceutical intermediates and peptide-based therapeutics. researchandmarkets.com The stability conferred by the pyrrolidine (B122466) ring makes this scaffold a key precursor in the development of novel drugs. researchandmarkets.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties, such as enhanced stability and oral bioavailability. nih.gov The development of therapeutics targeting protein-protein interactions (PPIs) is a significant challenge in medicinal chemistry, as these interactions often occur over large and featureless surfaces. cam.ac.ukresearchgate.net

The rigid structure of the (2R,4S)-4-hydroxypyrrolidine core makes it an ideal scaffold for creating constrained peptidomimetics. cam.ac.uk By incorporating this scaffold into a peptide sequence, researchers can lock the molecule into a specific bioactive conformation, reducing the entropic penalty of binding to a target protein. researchgate.net This pre-organization can lead to higher binding affinity and selectivity. The pyrrolidine ring mimics the turns and secondary structures of natural peptides, allowing these peptidomimetics to effectively disrupt targeted protein-protein interactions. nih.gov Research has shown that substituting standard amino acids like L-proline with modified versions such as hydroxyproline can lead to peptides with improved biological activities. researchgate.net

Design and Development of Bioactive Derivatives Utilizing the (2R,4S)-4-hydroxypyrrolidine-2-carboxamide Core

The this compound core serves as a foundational structure for the development of various bioactive derivatives. By modifying the scaffold, scientists can design molecules that interact specifically with biological targets like enzymes and receptors, leading to potential therapeutic agents.

Derivatives containing the 4-hydroxyproline scaffold have been identified as potent enzyme inhibitors. Research into 4-hydroxyproline di- and tri-peptides demonstrated significant cytotoxic activity by selectively inhibiting DNA synthesis. nih.gov The mode of action was determined to be the inhibition of key regulatory enzymes within the purine (B94841) de novo pathway, a critical process for cell proliferation. nih.gov Specifically, these compounds showed marked inhibition of PRPP amido-transferase and IMP dehydrogenase. nih.gov

Table 1: Enzyme Inhibition and Cellular Effects of 4-Hydroxyproline Derivatives

| Compound Class | Target Pathway/Enzyme | Effect | Reference |

|---|---|---|---|

| 4-Hydroxyproline di- and tri-peptides | Purine de novo pathway | Inhibition | nih.gov |

| 4-Hydroxyproline di- and tri-peptides | PRPP amido-transferase | Marked Inhibition | nih.gov |

| 4-Hydroxyproline di- and tri-peptides | IMP dehydrogenase | Marked Inhibition | nih.gov |

This table summarizes the inhibitory effects of peptides containing the 4-hydroxyproline scaffold on cellular pathways and specific enzymes.

The 4-hydroxyproline scaffold is a recurring motif in the research and development of antiviral and anticancer agents. Its ability to serve as a constrained structural element makes it valuable for designing molecules that can interfere with viral replication or cancer cell growth.

In antiviral research, hydroxyproline derivatives are recognized as important precursors for antiviral formulations. researchandmarkets.com For instance, derivatives of its stereoisomer, L-Hydroxyproline, are used as building blocks for APIs targeting the Hepatitis C virus. evonik.com

In the field of oncology, peptides and other molecules incorporating the 4-hydroxyproline structure have demonstrated significant anticancer potential. Studies have shown that 4-hydroxyproline di- and tri-peptides are potent cytotoxic agents against a variety of cancer cell lines. nih.gov Furthermore, metal complexes involving hydroxyproline have been investigated for their therapeutic properties. Silver(I) complexes with hydroxyproline showed strong cytotoxic effects against the MDA-MB-231 breast cancer and Jurkat T-cell leukemia cell lines. rsc.org

Table 2: Anticancer Activity of 4-Hydroxyproline Derivatives

| Derivative Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 4-Hydroxyproline di- and tri-peptides | L-1210 (Leukemia) | Cytotoxic | nih.gov |

| 4-Hydroxyproline di- and tri-peptides | Tmolt3 (Leukemia) | Cytotoxic | nih.gov |

| 4-Hydroxyproline di- and tri-peptides | HeLa-S3 (Cervical Cancer) | Cytotoxic | nih.gov |

| Silver(I)-Hydroxyproline Complex | MDA-MB-231 (Breast Cancer) | Cytotoxic (IC₅₀ = 3.7 µM) | rsc.org |

This table presents the demonstrated cytotoxic activity of various derivatives containing the 4-hydroxyproline scaffold against several human cancer cell lines.

The principles of chirality and structural rigidity that make the (2R,4S)-4-hydroxypyrrolidine scaffold valuable in pharmaceuticals are also relevant to the agrochemical industry. The synthesis of modern pesticides, including insecticides, herbicides, and fungicides, often relies on optically active intermediates to ensure high efficacy and target specificity, which can also reduce environmental impact. researchgate.net While direct applications of this compound in agrochemicals are not extensively documented in readily available literature, the use of chiral building blocks produced through enzymatic processes is a known strategy in the development of new agrochemical products. researchgate.net

PROTACs (Proteolysis-Targeting Chimeras) Development

Derivatives of trans-4-Hydroxy-D-proline are utilized as alkyl chain-based linkers in the synthesis of PROTACs. glpbio.commedchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins responsible for diseases. medchemexpress.com They consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com

Research into the rapid synthesis of PROTACs has demonstrated the direct incorporation of the 4-hydroxypyrrolidine-2-carboxamide (B2378875) core into complex degrader molecules. For instance, a PROTAC targeting the Androgen Receptor (AR) was synthesized incorporating a (2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl) moiety, which is structurally derived from the compound of interest. nih.gov This highlights the scaffold's utility in creating the intricate linkers necessary to bring the target protein and the E3 ligase into proximity for degradation. nih.gov

| PROTAC Name | Target Protein | Incorporated Moiety | Reference |

|---|---|---|---|

| LG-AR-14-A | Androgen Receptor (AR) | (2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl | nih.gov |

Antibody-Drug Conjugate (ADC) Linker Synthesis

The trans-4-Hydroxy-D-proline scaffold is also employed as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). glpbio.commedchemexpress.commedchemexpress.com ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy tissue. biochempeg.com An ADC comprises a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. medchemexpress.com The stability and release mechanism of the payload are critically dependent on the linker's design. biochempeg.com The use of trans-4-Hydroxy-D-proline derivatives provides a stable, non-cleavable connection, ensuring that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized by the target cell. medchemexpress.comnih.gov

In Vitro Investigations of Molecular Interactions and Biological Activities of this compound Derivatives

The utility of this scaffold is further understood through in vitro studies that probe its interactions at a molecular level.

Enzyme Interaction and Metabolic Pathway Studies (e.g., Acetyl-CoA carboxylase inhibition)

Acetyl-CoA carboxylase (ACC) is an enzyme involved in the rate-limiting step of de novo lipogenesis and is a target for metabolic diseases. nih.govnih.gov However, based on available research, no specific studies were found that investigate the interaction or inhibitory activity of this compound derivatives against Acetyl-CoA carboxylase.

Receptor Modulation Profiling

Derivatives of this compound contribute to receptor modulation, primarily through the mechanism of targeted degradation when included in PROTACs. In the case of the Androgen Receptor (AR) targeting PROTAC LG-AR-14-A, the 4-hydroxypyrrolidine-2-carboxamide component is part of the linker that facilitates the recruitment of an E3 ligase to the AR. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the receptor, thereby modulating its activity by reducing its cellular levels. This represents a powerful method of receptor modulation that goes beyond simple inhibition. nih.gov

Computational and Theoretical Studies on 2r,4s 4 Hydroxypyrrolidine 2 Carboxamide

Conformational Analysis and Molecular Modeling

Computational analysis and molecular modeling provide critical insights into the three-dimensional structure and dynamic behavior of molecules like (2R,4S)-4-hydroxypyrrolidine-2-carboxamide. These studies are essential for understanding its intrinsic properties and how it interacts with biological targets.

The conformational landscape of molecules containing the 4-hydroxypyrrolidine-2-carboxamide (B2378875) scaffold is complex. A key area of investigation has been the tendency of derivatives to form pseudocyclic structures. nih.gov In a study on a related 4-hydroxypyrrolidine-2-carboxanilide podand, computational simulations were combined with NMR experiments to conduct a systematic search for the most prevalent conformational states. nih.gov

This investigation revealed a significant trend for the molecule to adopt a pseudocyclic, horseshoe-shaped conformation. nih.gov This specific arrangement is stabilized by various intramolecular hydrogen bonds that form between the acidic and basic centers within the molecule. nih.gov The generation and selection of conformers were achieved through a novel algorithm that utilized molecular dynamics and clustering, allowing for the identification of key structural factors that correlate with experimental data. nih.gov Such analyses are crucial for determining the low-energy, bioactive conformations that are relevant for receptor binding.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For compounds based on the 4-hydroxypyrrolidine-2-carboxamide framework, MD simulations offer a way to explore their conformational flexibility and stability in various environments.

In the analysis of a 4-hydroxypyrrolidine-2-carboxanilide podand salt, MD simulations were integral to the conformational search algorithm. nih.gov By simulating the molecule's movement, researchers were able to generate a comprehensive set of possible conformations. nih.gov This dynamic approach allows for the observation of transitions between different shapes and the identification of the most stable or frequently occurring structures. nih.gov These simulations provide a detailed picture of the molecule's dynamic behavior, which is essential for understanding its interaction mechanisms at an atomic level.

Ligand-Receptor Interaction Mechanisms

Understanding how this compound and its derivatives interact with biological receptors is a primary goal of computational studies. These investigations elucidate the specific binding modes and the intermolecular forces that govern the stability of the ligand-receptor complex.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely used to study how small molecule inhibitors, potentially incorporating the this compound scaffold, interact with protein targets such as Programmed Death-Ligand 1 (PD-L1). The PD-1/PD-L1 pathway is a critical immune checkpoint in cancer therapy. nih.govnih.gov

Docking studies on small molecule inhibitors targeting the PD-L1 protein have identified key amino acid residues crucial for binding. nih.gov These simulations reveal that specific interactions with residues such as Tyr56, Asp122, and Lys124 on PD-L1 are critical for the ligand's binding affinity. nih.gov The hydroxypyrrolidine core can position its functional groups (hydroxyl and carboxamide) to form favorable interactions within the binding pocket of the target protein.

Table 1: Key Residue Interactions in PD-L1 Binding Pocket

| PD-L1 Residue | Potential Interaction Type | Role in Binding |

|---|---|---|

| Tyr56 | π-π stacking | Stabilizes the complex through aromatic interactions. nih.gov |

| Asp122 | Hydrogen Bonding | Acts as a hydrogen bond acceptor, crucial for ligand recognition. nih.gov |

| Lys124 | Hydrogen Bonding | Serves as a hydrogen bond donor, anchoring the ligand. nih.gov |

| Arg125 | Hydrogen Bonding | Enhances binding potency through additional hydrogen bond formation. nih.gov |

To gain a more accurate and detailed understanding of the electronic properties of ligand-receptor interactions, quantum mechanical (QM) calculations are employed. QM methods can precisely calculate the energies of different molecular conformations and the strength of intermolecular interactions, going beyond the classical approximations used in standard molecular docking.

The stability of any ligand-receptor complex is governed by a combination of intermolecular forces. stanford.edu For inhibitors targeting systems like PD-1/PD-L1, these forces are paramount. nih.gov

Hydrogen Bonding: This is a critical interaction, primarily electrostatic in nature, that plays a key role in the local structuring of molecules. stanford.edustanford.edu In the context of PD-L1 inhibitors, hydrogen bonds frequently form between the ligand and key residues like Asp122, Tyr123, Lys124, and Arg125. nih.gov The hydroxyl and carboxamide groups of the this compound scaffold are well-suited to act as both hydrogen bond donors and acceptors.

Ionic Interactions: These are strong electrostatic attractions between oppositely charged groups. While not always present, they can significantly contribute to binding affinity when the ligand or protein contains charged moieties at physiological pH.

Pi-Pi (π-π) Stacking: These interactions occur between aromatic rings and are driven by a combination of electrostatic and dispersion forces. stanford.edustanford.edu For PD-L1 inhibitors, π-π stacking is a common feature, particularly with the aromatic ring of the Tyr56 residue, which contributes significantly to the stability of the bound complex. nih.gov

Table 2: Summary of Intermolecular Forces in Ligand-Receptor Binding

| Force | Description | Example in PD-L1 Context |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). stanford.edu | Interaction between ligand's functional groups and residues like Asp122 and Lys124. nih.gov |

| Ionic Interactions | Electrostatic attraction between fully charged ions. | Potential interaction with charged residues if the ligand is ionized. |

| Pi-Pi Stacking | Non-covalent interaction between aromatic rings. stanford.edu | Interaction between an aromatic part of a ligand and the Tyr56 residue of PD-L1. nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxypyrrolidine-2-carboxanilide |

| Tyr56 (Tyrosine) |

| Asp122 (Aspartic Acid) |

| Lys124 (Lysine) |

| Arg125 (Arginine) |

Theoretical Predictions of Stereoselectivity and Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the stereochemical outcomes of reactions catalyzed by chiral organocatalysts like this compound. These predictions are rooted in the analysis of potential energy surfaces for different reaction pathways, leading to the identification of the most energetically favorable routes that dictate the observed stereoselectivity.

For proline-based catalysts, theoretical models have successfully explained the stereoselectivity in various transformations, such as aldol (B89426) and Mannich reactions. These models often highlight the crucial role of the catalyst's conformation and its interactions with the substrates in the transition state. The stereochemical outcome is typically determined by the facial selectivity of the attack on a transiently formed enamine or iminium ion intermediate. The pyrrolidine (B122466) ring's puckering and the orientation of its substituents create a defined chiral environment that directs the approach of the electrophile.

In the case of this compound, the presence of the 4-hydroxy group is anticipated to play a significant role in modulating stereoselectivity. Computational studies on hydroxyproline-containing catalysts have shown that the hydroxyl group can participate in hydrogen bonding networks, further stabilizing the transition state and enhancing stereochemical control. researchgate.net This interaction can help to lock the conformation of the catalytic species and the substrates into a highly organized assembly, leading to higher enantiomeric excesses.

The heart of computational prediction in asymmetric catalysis lies in the detailed characterization of transition states (TS). DFT calculations are employed to locate and optimize the geometries of transition state structures for competing diastereomeric pathways. The relative energies of these transition states are then used to predict the stereochemical outcome of the reaction. A lower energy transition state corresponds to a faster reaction rate, and thus the predominant formation of the corresponding stereoisomer.

For reactions catalyzed by proline derivatives, the generally accepted mechanism involves the formation of an enamine intermediate from the reaction of the catalyst with a carbonyl compound. This enamine then reacts with an electrophile. Computational studies have focused on characterizing the transition states for the C-C bond-forming step. These studies have revealed that the stereoselectivity is often governed by a delicate balance of steric repulsions and stabilizing non-covalent interactions, such as hydrogen bonds and CH-π interactions, within the transition state assembly. nih.gov

In the context of this compound, the transition state for a given reaction would involve the catalyst, the substrates, and potentially a co-catalyst or solvent molecules. The 4-hydroxy group is expected to be a key player in the transition state, forming hydrogen bonds that orient the substrates for a stereoselective reaction. For example, it could interact with the electrophile, activating it and positioning it for a specific facial attack on the enamine. The carboxamide group would also contribute to the definition of the chiral pocket of the catalyst, influencing the approach of the reactants through steric effects and potential hydrogen bonding. nih.gov

To illustrate the type of data generated from such studies, the following table presents hypothetical relative free energies for competing transition states in a generic aldol reaction catalyzed by a proline derivative, as would be determined by DFT calculations.

| Transition State | Description | Relative Free Energy (kcal/mol) | Predicted Major Product |

| TS-Re | Attack on the Re face of the electrophile | 0.0 | syn |

| TS-Si | Attack on the Si face of the electrophile | +2.5 | |

| TS-Re' | Alternative conformation for Re attack | +1.8 | |

| TS-Si' | Alternative conformation for Si attack | +3.2 |

This is a representative data table based on typical computational studies of proline-catalyzed aldol reactions.

The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, has been a fertile ground for the application of chiral organocatalysts. Proline and its derivatives have been shown to catalyze asymmetric versions of this reaction, yielding enantiomerically enriched products. clockss.org The mechanism of chiral induction by these catalysts has been the subject of computational investigation.

In the context of a this compound catalyzed Biginelli-type reaction, the catalyst is believed to activate the carbonyl component (an aldehyde) and the active methylene (B1212753) compound (a β-ketoester) through the formation of an enamine intermediate. Computational studies on similar systems suggest that the reaction proceeds via an "iminium route," where the aldehyde first condenses with urea (B33335) or thiourea. clockss.org The chiral catalyst then activates the β-ketoester by forming a chiral enamine.

The stereoselectivity of the reaction is determined in the subsequent step, where the chiral enamine attacks the N-acyliminium intermediate. The catalyst's stereogenic centers, along with the conformational constraints imposed by the pyrrolidine ring, dictate the facial selectivity of this attack. The 4-hydroxy group and the carboxamide moiety of this compound would be critical in creating a well-defined chiral environment around the reacting enamine. The hydroxyl group could form a hydrogen bond with the N-acyliminium ion, bringing it into close proximity with the enamine in a specific orientation. This pre-organization in the transition state would lower the activation energy for the formation of one enantiomer over the other.

Theoretical models of the Biginelli reaction catalyzed by chiral primary amines have highlighted the importance of the catalyst's amide moiety in mediating a proton transfer process in the rate-determining cyclization step. mdpi.com It is plausible that the carboxamide group in this compound could play a similar role, further contributing to the stereochemical control.

The following table outlines the key proposed steps in a chiral prolinamide-catalyzed Biginelli reaction and the role of the catalyst in each step, based on computational studies of related systems.

| Reaction Step | Description | Role of this compound |

| 1. Enamine Formation | Reaction of the β-ketoester with the catalyst's secondary amine. | Formation of a chiral enamine intermediate. |

| 2. N-Acyliminium Ion Formation | Condensation of the aldehyde and urea. | Not directly involved, but may be influenced by the chiral environment. |

| 3. C-C Bond Formation | Nucleophilic attack of the chiral enamine on the N-acyliminium ion. | Dictates the stereochemistry through facial selectivity. The hydroxyl and carboxamide groups help to organize the transition state via hydrogen bonding and steric effects. |

| 4. Cyclization and Dehydration | Intramolecular cyclization followed by dehydration to form the dihydropyrimidinone ring. | The carboxamide moiety may act as a proton shuttle to facilitate this step. |

| 5. Catalyst Regeneration | Hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst. | The catalyst is turned over for the next catalytic cycle. |

Future Research Directions and Translational Perspectives for 2r,4s 4 Hydroxypyrrolidine 2 Carboxamide

Development of Novel and Efficient Synthetic Methodologies

The advancement of (2R,4S)-4-hydroxypyrrolidine-2-carboxamide and its derivatives from laboratory curiosities to viable therapeutic candidates is contingent upon the development of robust, scalable, and efficient synthetic routes. While classical methods exist for the synthesis of hydroxyproline (B1673980) analogs, future research must prioritize innovative strategies that offer improved yield, stereoselectivity, and cost-effectiveness.

Furthermore, diastereoselective synthesis will continue to be a critical area of focus. Techniques that establish high diastereoselectivity, such as chelation-controlled transition states during ring-closure reactions, are essential for producing enantiomerically pure compounds. researchgate.net The development of novel chiral auxiliaries and asymmetric catalytic systems tailored for the pyrrolidine (B122466) scaffold will be instrumental. A key goal is to move beyond multi-step procedures that require complex purification techniques to more elegant and direct synthetic pathways. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages for Future Research | Reference |

|---|---|---|---|

| One-Pot Catalysis | Utilizes catalysts such as TiO₂-NPs and Pd(PPh₃)₂Cl₂ to combine multiple reaction steps without isolating intermediates. | Increased efficiency, reduced waste, and simplified procedures. Adaptable for creating diverse libraries of derivatives. | nih.gov |

| Diastereoselective Ring Closure | Employs chelation control or chiral auxiliaries to achieve high stereochemical purity during the formation of the pyrrolidine ring. | Ensures production of the correct stereoisomer, which is critical for biological activity. Avoids costly and difficult separation of isomers. | researchgate.net |

| C(sp³)-H Activation Strategy | Enables direct functionalization of the pyrrolidine skeleton at specific C-H bonds, allowing for novel modifications. | Provides access to previously hard-to-synthesize analogs and facilitates late-stage diversification of the core structure. | nih.gov |

Exploration of Untapped Biological Targets for Therapeutic Development

While the full biological activity profile of this compound remains to be elucidated, research on related carboxamide and pyrrolidine-containing molecules suggests several promising, yet untapped, therapeutic areas for investigation.

Derivatives of the core scaffold have already shown potential as antimicrobial and anticancer agents. For instance, certain (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl) pyrrolidine-2-carboxamides exhibit significant antibacterial, antifungal, and cytotoxic activities against human cancer cell lines like K562. nih.gov This provides a strong rationale for screening this compound and its analogs against a wider panel of microbial pathogens and cancer types.

Furthermore, the broader class of carboxamide derivatives has been identified as potential ligands for the Aryl Hydrocarbon Receptor (AHR), a target relevant to inflammatory skin diseases such as atopic dermatitis. nih.gov Investigating the ability of this specific hydroxypyrrolidine carboxamide to modulate AHR or other inflammatory pathways could open new therapeutic avenues. Similarly, other pyrrolidine derivatives have been explored as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and cyclooxygenase (COX), suggesting that this scaffold could be adapted to target metabolic and inflammatory disorders. nih.govresearchgate.net

| Potential Biological Target/Area | Rationale Based on Related Compounds | Therapeutic Implication | Reference |

|---|---|---|---|

| Antimicrobial (Antibacterial/Antifungal) | N-aryl-4-hydroxy-pyrrolidine-2-carboxamide derivatives show significant activity. | Development of new antibiotics or antifungals to combat resistant strains. | nih.gov |

| Oncology | Derivatives exhibit cytotoxicity against K562 human cancer cells. | Potential as a scaffold for novel antineoplastic agents. | nih.gov |

| Aryl Hydrocarbon Receptor (AHR) | Other carboxamide derivatives are known to be AHR ligands. | Treatment of inflammatory conditions, particularly skin diseases like atopic dermatitis. | nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Substituted pyrrolidine derivatives have been identified as DPP-IV inhibitors. | Management of type 2 diabetes. | nih.gov |

| Cyclooxygenase (COX) Enzymes | Certain pyrrolidine derivatives show potential as COX-1/COX-2 inhibitors. | Development of new non-steroidal anti-inflammatory drugs (NSAIDs). | researchgate.net |

Integration of Advanced Computational Design Principles in Drug Discovery Initiatives

The rational design of next-generation therapeutics based on the this compound scaffold can be significantly accelerated through the integration of advanced computational tools. mdpi.com Computer-aided drug design (CADD) offers a cost-effective and efficient means to predict molecular properties, identify potential biological targets, and optimize lead compounds before committing to extensive laboratory synthesis and testing. springernature.com

Future research should leverage a variety of in silico techniques. Quantitative Structure-Activity Relationship (QSAR) studies, including methods like CoMFA and HQSAR, can be employed to build predictive models that correlate specific structural features of pyrrolidine derivatives with their biological activity. nih.gov These models can then be used to guide the design of new analogs with enhanced potency and selectivity.

Molecular docking and molecular dynamics simulations are powerful tools for exploring how these molecules interact with potential protein targets. figshare.comnih.gov For instance, docking studies can predict the binding affinity and orientation of novel this compound derivatives within the active site of enzymes like tyrosyl-tRNA synthetase or COX, providing insights into their mechanism of action. researchgate.netfigshare.com Molecular dynamics simulations can further refine these models by assessing the stability of the ligand-protein complex over time. semanticscholar.org These computational approaches will be indispensable for prioritizing synthetic candidates and generating novel hypotheses for experimental validation. nih.gov

| Computational Technique | Application in Drug Discovery | Specific Goal for this compound | Reference |

|---|---|---|---|

| QSAR (CoMFA, CoMSIA, HQSAR) | Correlates chemical structure with biological activity to create predictive models. | Identify key structural modifications that enhance therapeutic activity against targets like DPP-IV or microbial enzymes. | nih.gov |

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a protein target. | Screen virtual libraries of derivatives against potential targets (e.g., AHR, COX) to identify promising candidates. | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of atoms and molecules over time. | Assess the stability of predicted ligand-protein complexes and understand the dynamic nature of the binding interaction. | nih.govsemanticscholar.org |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Develop a 3D model based on the core scaffold to guide the design of novel molecules with improved target engagement. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for stereoselective preparation of (2R,4S)-4-hydroxypyrrolidine-2-carboxamide?

- Answer : The compound is synthesized via BOC-protected intermediates followed by deprotection with trifluoroacetic acid (TFA). Key steps include:

- Stereochemical control : Use of chiral auxiliaries (e.g., anthracene derivatives) to enforce the (2R,4S) configuration during cyclization .

- Deprotection : TFA treatment in CH2Cl2 removes the BOC group, yielding the free amine. Excess TFA is removed via azeotropic distillation with anhydrous toluene .

- Validation : Structural confirmation via <sup>1</sup>H NMR (e.g., δ 4.35 ppm for C4-OH) and <sup>13</sup>C NMR (δ 175 ppm for the carboxamide carbonyl) .

Q. How is the stereochemical integrity of this compound verified experimentally?

- Answer : Use X-ray crystallography (e.g., ORTEP-III software) to resolve absolute configuration. For example:

- Crystal parameters : Monoclinic space group with hydrogen-bonded networks (e.g., O–H···O interactions at 2.73 Å) .

- Validation metrics : R-factor < 0.05 and Flack parameter < 0.1 confirm enantiopurity .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer : Discrepancies in receptor binding (e.g., AT1 angiotensin receptor) may arise from:

- Structural variations : Substituents at N1 (e.g., pentanoyl vs. tetrazole) alter binding pockets. Affinity differences (IC50 ranges from 10 nM to 1 µM) correlate with hydrophobic interactions .

- Assay conditions : Buffer pH (7.4 vs. 6.8) impacts protonation of the hydroxyl group, altering hydrogen-bonding capacity .

- Resolution : Compare results under standardized conditions (e.g., TR-FRET assays) and validate via molecular dynamics simulations .

Q. How does salt formation (e.g., hydrochloride) influence the physicochemical properties of this compound?

- Answer : Hydrochloride salts improve solubility (e.g., >50 mg/mL in water) but may reduce membrane permeability. Key considerations:

- Counterion effects : Cl<sup>−</sup> ions stabilize the protonated amine (pKa ~8.5), enhancing aqueous solubility for in vitro assays .

- Crystallinity : Salt forms often yield hygroscopic solids; storage under anhydrous conditions (e.g., desiccator with P2O5) prevents degradation .

Q. What computational tools predict the conformational flexibility of this compound in solution?

- Answer : Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to model:

- Ring puckering : The pyrrolidine ring adopts a half-chair conformation (C4-OH axial), stabilized by intramolecular H-bonding to the carboxamide .

- Solvent effects : PCM models show increased polarity (e.g., water) stabilizes the zwitterionic form, reducing free rotation about the C2–N bond .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.